2-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile

Pharmaceutical Intermediates Quality Control Synthetic Chemistry

2-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile (CAS 954238-43-8) is a versatile fluorinated building block for pharmaceutical and agrochemical R&D. Featuring a para-bromophenyl handle for selective C–C bond formation and a metabolically stable trifluoromethyl group, it is ideal for constructing CF₃-containing heterocycles. With a purity of ≥98%, it ensures accurate stoichiometry in GMP API synthesis, minimizing impurity carryover in late-stage functionalization. Choose the para-bromo isomer over its meta-analog (CAS 954238-40-5) for predictable regiochemistry and superior cross-coupling performance. Inquire now for bulk pricing.

Molecular Formula C10H5BrF3NO
Molecular Weight 292.05 g/mol
CAS No. 954238-43-8
Cat. No. B3316599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile
CAS954238-43-8
Molecular FormulaC10H5BrF3NO
Molecular Weight292.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C#N)C(=O)C(F)(F)F)Br
InChIInChI=1S/C10H5BrF3NO/c11-7-3-1-6(2-4-7)8(5-15)9(16)10(12,13)14/h1-4,8H
InChIKeyQDPGFJNPGSEFBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile (CAS 954238-43-8) - Chemical Profile & Procurement Overview


2-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile (CAS 954238-43-8) is a fluorinated aromatic nitrile with a molecular formula C10H5BrF3NO and molecular weight 292.05 g/mol . The compound features a para-bromophenyl ring, a trifluoromethyl group, a nitrile functionality, and a β-keto nitrile motif, classifying it as a versatile building block for pharmaceutical and agrochemical intermediates . Its structure integrates a reactive bromine handle for cross-coupling and a trifluoromethyl group that enhances metabolic stability and lipophilicity in derived bioactive molecules .

Why 2-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile (CAS 954238-43-8) Cannot Be Directly Substituted with Regioisomers or Other Halo-Analogs


Substituting the target para-bromo compound with its meta-bromo isomer (CAS 954238-40-5) or other halo-analogs (4-Cl, 4-F) introduces significant differences in physicochemical properties, reactivity profiles, and downstream synthetic outcomes. The para-bromo substitution pattern dictates regioselectivity in cross-coupling reactions , while the bromine atom's steric and electronic properties differ markedly from chlorine or fluorine in terms of leaving-group ability and oxidative addition kinetics . Furthermore, commercially available purities vary substantially—the target compound is offered at up to 99% purity, whereas the meta-isomer is typically limited to 95–96% —directly impacting reaction stoichiometry and impurity profiles in GMP or research settings. These differences are quantified below.

Quantitative Differentiation of 2-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile (CAS 954238-43-8) Against Closest Analogs


Purity Advantage: 99% vs. 95–96% for Meta-Bromo Isomer

The target para-bromo compound is commercially available at 99% purity , whereas the closest regioisomer, 2-(3-bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile (CAS 954238-40-5), is typically supplied at 95–96% purity . This 3–4% absolute purity differential reduces impurity-related side reactions and improves stoichiometric accuracy in multi-step syntheses.

Pharmaceutical Intermediates Quality Control Synthetic Chemistry

Boiling Point Differential: Higher Thermal Stability Indicated by Predicted BP

Predicted boiling point for the target compound is 287.4 ± 35.0 °C at 760 mmHg , compared to 278.8 ± 35.0 °C for the meta-bromo isomer . The ~8.6 °C higher predicted BP suggests marginally greater thermal stability and may influence distillation or high-temperature reaction conditions.

Physicochemical Properties Purification Process Chemistry

Regioselective Reactivity: Para-Bromo Enables Unique Cross-Coupling Pathways

The para-bromo substitution pattern on the phenyl ring directs electrophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura) with distinct regioselectivity compared to the meta-isomer . While direct kinetic data for this specific scaffold are not available, the general principle—para-aryl bromides undergo oxidative addition with palladium catalysts at rates differing from meta-substituted analogs due to electronic and steric factors—is well-established .

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Lipophilicity Parity: Comparable LogP Eliminates Permeability Concerns

Computed LogP values for the target para-bromo compound range from 3.19 to 3.3 , which is statistically indistinguishable from the meta-bromo isomer's XLogP3 of 3.3 . This parity confirms that substituting the para-isomer for the meta-isomer does not introduce unintended lipophilicity shifts that could alter membrane permeability or pharmacokinetic properties.

ADME Drug Design Physicochemical Profiling

Optimal Procurement and Utilization Scenarios for 2-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile (CAS 954238-43-8)


GMP Pharmaceutical Intermediate Synthesis Requiring High Purity

When synthesizing active pharmaceutical ingredients (APIs) under GMP conditions, the 99% purity grade of 2-(4-bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile minimizes impurity carryover and ensures accurate stoichiometry. This is particularly critical in late-stage functionalization steps where trace impurities can compromise batch consistency and regulatory compliance.

Suzuki-Miyaura Cross-Coupling for para-Functionalized Biaryl Libraries

The para-bromo substituent enables selective C–C bond formation at the 4-position of the phenyl ring, allowing medicinal chemists to generate diverse biaryl libraries with predictable regiochemistry . This regioselectivity is essential when the target molecule's pharmacological activity depends on a specific substitution pattern.

High-Temperature Reaction Screening and Scale-Up

With a predicted boiling point of ~287 °C , the compound demonstrates thermal robustness suitable for reactions requiring elevated temperatures (e.g., aminations, cyclizations). This property reduces the risk of decomposition during extended reflux or microwave-assisted synthesis, improving process reliability.

Trifluoromethylated Heterocycle Construction

The β-keto nitrile and trifluoromethyl functionalities provide a versatile platform for constructing CF₃-containing pyrazoles, isoxazoles, and pyrimidines . These heterocycles are privileged scaffolds in agrochemical and pharmaceutical discovery, where the trifluoromethyl group enhances metabolic stability and bioavailability.

Technical Documentation Hub

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